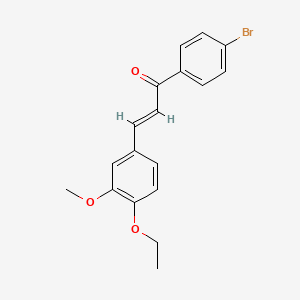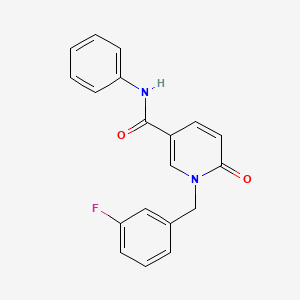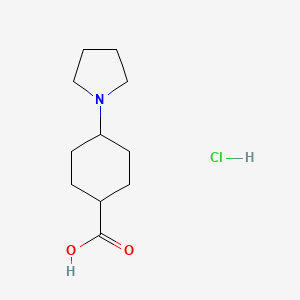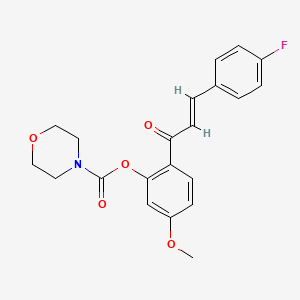
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C28H27ClN4O3 and its molecular weight is 503. The purity is usually 95%.
BenchChem offers high-quality 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Luminescent Properties and Photo-induced Electron Transfer
Compounds with piperazine substituents, such as naphthalimide derivatives, have been studied for their luminescent properties and photo-induced electron transfer capabilities. These properties make them potential candidates for applications in pH probes and fluorescence imaging technologies, enhancing our understanding of biological processes at the molecular level (Gan et al., 2003).
Cyclization Routes to Piperazine Diones
The Dieckmann cyclization route to piperazine-2,5-diones, starting from specific substructures, showcases a method to synthesize key intermediates that could be utilized in the development of new chemical entities with potential applications in medicinal chemistry (Aboussafy & Clive, 2012).
Fluorescent Ligands for Receptor Visualization
Fluorescent ligands based on piperazine structures have been synthesized to visualize specific receptors, such as the 5-HT1A receptors in cells. This application is crucial for drug discovery and development, providing a tool for studying receptor-ligand interactions in real-time (Lacivita et al., 2009).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the condensation of 5-chloro-2-methylbenzene-1,4-diamine with 4-(chlorocarbonyl)piperazine to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "5-chloro-2-methylbenzene-1,4-diamine", "4-(chlorocarbonyl)piperazine", "Phenethylamine", "Acetic anhydride", "Sodium acetate", "Chloroform", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 5-chloro-2-methylbenzene-1,4-diamine is reacted with acetic anhydride and sodium acetate in chloroform to form 5-chloro-N-(2-methylphenyl)acetamide.", "Step 2: 5-chloro-N-(2-methylphenyl)acetamide is reacted with sodium hydroxide and sodium carbonate in ethanol to form 5-chloro-2-methylbenzene-1,4-diamine.", "Step 3: 5-chloro-2-methylbenzene-1,4-diamine is reacted with 4-(chlorocarbonyl)piperazine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one.", "Step 4: 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-2-methylquinazoline-4(3H)-one is reacted with phenethylamine in ethanol to form 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Step 5: The final product is purified by recrystallization from ethanol and drying under vacuum." ] } | |
CAS番号 |
892282-99-4 |
製品名 |
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
分子式 |
C28H27ClN4O3 |
分子量 |
503 |
IUPAC名 |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C28H27ClN4O3/c1-19-7-9-22(29)18-25(19)31-13-15-32(16-14-31)26(34)21-8-10-23-24(17-21)30-28(36)33(27(23)35)12-11-20-5-3-2-4-6-20/h2-10,17-18H,11-16H2,1H3,(H,30,36) |
InChIキー |
GBSUQOFLSOYYFX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-[2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy]acetamide](/img/structure/B2690912.png)




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-methylbenzamide](/img/structure/B2690926.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2690927.png)
![2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B2690928.png)



![1-{[1-(4-Fluorophenyl)ethyl]amino}-2-methylpropan-2-ol](/img/structure/B2690932.png)
![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)